molecular formula C22H29N3O5S B14103100 2-(furan-2-ylmethylsulfonyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide

2-(furan-2-ylmethylsulfonyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide

Cat. No.: B14103100
M. Wt: 447.5 g/mol
InChI Key: XJYKZWIKCBSALL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lafutidine Impurity B can be synthesized through various chemical reactions. One method involves the use of hydroxylamine hydrochloride as an aminolysis reagent. The process includes reacting a compound with hydroxylamine hydrochloride and sodium hydroxide to obtain an intermediate compound, which is then condensed with another compound to produce Lafutidine Impurity B .

Industrial Production Methods: In industrial settings, the preparation of Lafutidine Impurity B involves similar synthetic routes but on a larger scale. The use of solid reagents like hydroxylamine hydrochloride, which have high purity and stability, makes the industrial production more feasible and efficient .

Chemical Reactions Analysis

Types of Reactions: Lafutidine Impurity B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and further modification.

Common Reagents and Conditions: Common reagents used in the synthesis of Lafutidine Impurity B include hydroxylamine hydrochloride, sodium hydroxide, and other organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions include intermediate compounds that are further processed to yield Lafutidine Impurity B. The purity of the final product is often greater than 99.5%, making it suitable for use as an impurity standard in pharmaceutical quality control .

Mechanism of Action

The mechanism of action of Lafutidine Impurity B is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its presence in lafutidine formulations can influence the overall pharmacological profile of the drug. Like lafutidine, it may interact with histamine H2 receptors, although its exact molecular targets and pathways remain to be fully elucidated .

Comparison with Similar Compounds

Similar Compounds: Lafutidine Impurity B can be compared with other impurities found in lafutidine formulations, such as dihydro lafutidine, rac lafutidine, and rac trans-lafutidine . These compounds share similar chemical structures but differ in their specific functional groups and stereochemistry.

Uniqueness: What sets Lafutidine Impurity B apart from other similar compounds is its specific synthetic route and the conditions required for its formation. Its high purity and stability make it a valuable reference standard for analytical purposes, ensuring the quality and safety of lafutidine-based medications .

Properties

Molecular Formula

C22H29N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

2-(furan-2-ylmethylsulfonyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide

InChI

InChI=1S/C22H29N3O5S/c26-21(18-31(27,28)17-20-7-6-14-29-20)23-9-2-5-13-30-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)

InChI Key

XJYKZWIKCBSALL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3

Origin of Product

United States

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